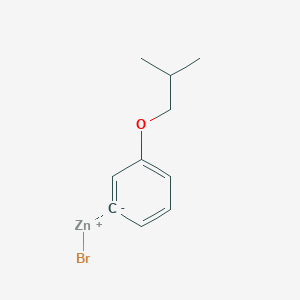
3-i-ButyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-i-ButyloxyphenylZinc bromide: is an organozinc compound with the molecular formula C10H13BrOZn and a molecular weight of 294.5061 . This compound is used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a valuable reagent in the field of organometallic chemistry due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-i-ButyloxyphenylZinc bromide can be synthesized through the reaction of 3-i-Butyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
3−i−Butyloxyphenylbromide+Zn→3−i−ButyloxyphenylZincbromide
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 3-i-ButyloxyphenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used solvents.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Phenyl Compounds: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry: 3-i-ButyloxyphenylZinc bromide is widely used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, it is used to synthesize compounds that can act as intermediates in the development of drugs. Its ability to form carbon-carbon bonds makes it a crucial reagent in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-i-ButyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution or coupling, depending on the reaction conditions and the presence of catalysts. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing the transition state.
Comparaison Avec Des Composés Similaires
- 3-n-ButyloxyphenylZinc bromide : Similar in structure but with a different isomeric form.
- PhenylZinc bromide: Lacks the butyloxy group, making it less versatile in certain reactions.
- 3-i-ButyloxyphenylZinc chloride: Similar but with a chloride instead of a bromide, which can affect reactivity and selectivity.
Uniqueness: 3-i-ButyloxyphenylZinc bromide is unique due to the presence of the butyloxy group, which can influence its reactivity and selectivity in organic synthesis. This makes it a valuable reagent for specific applications where other organozinc compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H13BrOZn |
|---|---|
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
bromozinc(1+);2-methylpropoxybenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-9(2)8-11-10-6-4-3-5-7-10;;/h3-4,6-7,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZETBAWGTBVXZDH-UHFFFAOYSA-M |
SMILES canonique |
CC(C)COC1=CC=C[C-]=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


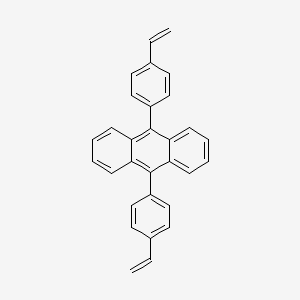
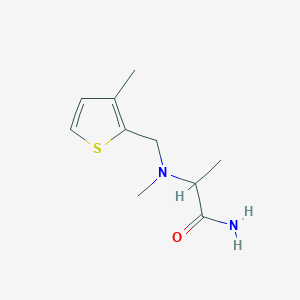
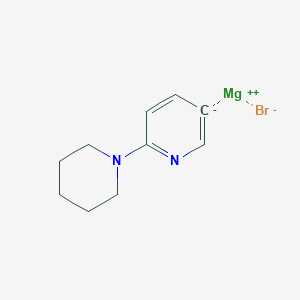

![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
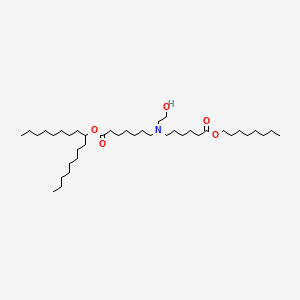


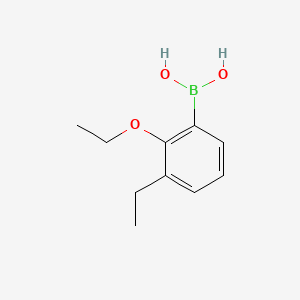

![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane](/img/structure/B14891892.png)

![n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14891905.png)
![2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)
